2-Amino-3,5-dinitrobenzoic acid

Catalog No.
S2748064
CAS No.
609-97-2
M.F
C7H5N3O6
M. Wt
227.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dinitrobenzoic acid

CAS Number

609-97-2

Product Name

2-Amino-3,5-dinitrobenzoic acid

IUPAC Name

2-amino-3,5-dinitrobenzoic acid

Molecular Formula

C7H5N3O6

Molecular Weight

227.132

InChI

InChI=1S/C7H5N3O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,8H2,(H,11,12)

InChI Key

RLIOZFXFZKCBIG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

Solubility

not available

Synthesis and Characterization:

-Amino-3,5-dinitrobenzoic acid (ADBA) has been synthesized and characterized using various methods. Common approaches involve nitration of anthranilic acid (2-aminobenzoic acid) followed by purification techniques like recrystallization. ADBA's structure and properties have been confirmed using spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Diazotization and Derivatization:

ADBA can undergo diazotization, a process where the amino group (-NH₂) is converted into a diazonium ion (-N₂⁺). This reactive intermediate can then couple with aromatic compounds, forming azo linkages (-N=N-). This property makes ADBA a potential derivatizing reagent for various analytical applications. Studies have explored its reactivity towards different aromatic compounds, demonstrating successful coupling with varying degrees of efficiency. []

Potential Applications:

The research on ADBA's applications is ongoing, with some potential areas of exploration including:

  • Analytical Chemistry: As mentioned earlier, ADBA's diazotization property holds promise for its use as a derivatizing reagent in analytical techniques like chromatography. By attaching ADBA to specific molecules, scientists might improve their separation, detection, and identification.
  • Material Science: The presence of both amino and nitro groups in ADBA's structure suggests potential applications in material science. The functional groups could allow for interactions with other molecules or surfaces, potentially leading to the development of novel materials with specific properties.

2-Amino-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7_7H5_5N3_3O6_6. It features two nitro groups and an amino group attached to a benzoic acid backbone, making it a highly functionalized aromatic compound. This compound is known for its bright yellow color and is used in various chemical applications, particularly in analytical chemistry for the identification of organic substances.

Involving 2-amino-3,5-dinitrobenzoic acid include:

  • Nitration: The compound can undergo further nitration to introduce additional nitro groups, enhancing its reactivity and potential applications in synthesis.
  • Esterification: It can react with alcohols to form esters, which are often used in derivatization processes for the identification of alcohols and amines.
  • Reduction: The nitro groups can be reduced to amino groups under specific conditions, leading to derivatives that may exhibit different biological activities.

2-Amino-3,5-dinitrobenzoic acid exhibits notable biological activities. Research indicates that it may have antimicrobial properties and could act as an anti-inflammatory agent. Its derivatives have been studied for potential therapeutic applications, particularly in the context of drug development targeting various diseases.

The synthesis of 2-amino-3,5-dinitrobenzoic acid typically involves:

  • Nitration of Benzoic Acid: The starting material, benzoic acid, is nitrated using a mixture of nitric acid and concentrated sulfuric acid to yield 3,5-dinitrobenzoic acid.
  • Amination: The introduction of the amino group can be achieved through reduction processes or direct amination using ammonia or amine derivatives under controlled conditions .

Alternative synthesis methods may also include starting from 3-nitrobenzoic acid and applying similar nitration techniques .

2-Amino-3,5-dinitrobenzoic acid has several applications:

  • Analytical Chemistry: It is widely used in the identification of alcohols and amines through derivatization methods that enhance the melting point and crystallization properties of the compounds being analyzed.
  • Corrosion Inhibition: This compound serves as a corrosion inhibitor in various industrial applications due to its ability to form stable complexes with metal ions.
  • Photography: It finds use in photographic processes owing to its properties as a dye precursor .

Studies on the interactions of 2-amino-3,5-dinitrobenzoic acid with various biological systems have shown that it can interact with proteins and enzymes. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, research has demonstrated its binding affinity to certain receptors, indicating possible pathways for drug development.

Several compounds share structural similarities with 2-amino-3,5-dinitrobenzoic acid. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
3-Nitrobenzoic AcidMononitro derivativeLess acidic than 2-amino-3,5-dinitrobenzoic acid
4-Nitrobenzoic AcidMononitro derivativeUsed similarly for derivatization but less effective
4-Amino-3,5-Dinitrobenzoic AcidAmino derivativeExhibits different biological activity compared to 2-amino variant
2-Amino-4-nitrophenolAmino phenol derivativeDifferent positioning of amino group affects reactivity

These comparisons highlight the unique positioning of functional groups in 2-amino-3,5-dinitrobenzoic acid that contribute to its distinct chemical behavior and applications.

XLogP3

1

Dates

Modify: 2023-08-16

Explore Compound Types